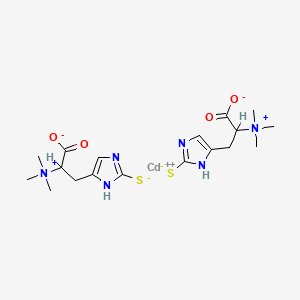
Cadmium-metallothionen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium-metallothionen, also known as this compound, is a useful research compound. Its molecular formula is C18H28CdN6O4S2 and its molecular weight is 569 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicology Studies
Cadmium-metallothionein complexes are extensively studied to understand cadmium's toxicological effects. Research indicates that while metallothioneins can bind cadmium and reduce its toxicity, they may also facilitate cadmium transport to sensitive organs like the kidneys. For instance, studies have demonstrated that the binding of cadmium to metallothionein can prevent some toxic effects but may increase renal cadmium levels, leading to nephrotoxicity .
Case Study: Cadmium Toxicokinetics
- A model developed based on metallothionein-related findings has been utilized to calculate expected risks associated with cadmium exposure. This model has been adopted by international organizations for risk assessment purposes .
Biomarkers for Environmental Monitoring
Metallothionein levels in organisms serve as biomarkers for environmental cadmium contamination. For example, a study on freshwater mussels (Anodonta woodiana) showed a significant correlation between cadmium accumulation and metallothionein up-regulation in gills and mantle tissues, indicating its potential use as a biomarker for assessing water quality .
| Organism | Cadmium Concentration (mg/L) | Metallothionein Response |
|---|---|---|
| Anodonta woodiana | 8.43 - 67.45 | Increased MT levels |
| Various aquatic species | Variable | Indicative of Cd exposure |
Bioremediation
Cadmium-metallothionein complexes are being explored for their potential in bioremediation strategies to remove heavy metals from contaminated environments. Engineered bacteria expressing metallothioneins have shown promise in adsorbing cadmium ions from polluted water, thus contributing to environmental cleanup efforts .
Case Study: Engineered Bacteria for Heavy Metal Removal
- A study demonstrated that genetically modified E. coli expressing metallothionein could effectively remove lead and cadmium from wastewater with an efficiency exceeding 80% .
Therapeutic Agents
Research has identified metallothioneins as potential therapeutic agents due to their protective roles against heavy metal toxicity. They have been shown to alleviate liver injury caused by cadmium exposure in animal models . This suggests that metallothioneins could be utilized in developing treatments for heavy metal poisoning.
Case Study: Liver Protection
- In a study involving mice, exogenous metallothionein administration significantly reduced liver damage caused by cadmium exposure, highlighting its therapeutic potential .
Antioxidant Properties
Metallothioneins exhibit antioxidant properties that can protect against oxidative stress induced by heavy metals. Studies have shown that metallothionein can scavenge free radicals and reduce oxidative damage in various biological systems .
Propiedades
Número CAS |
73419-42-8 |
|---|---|
Fórmula molecular |
C18H28CdN6O4S2 |
Peso molecular |
569 g/mol |
Nombre IUPAC |
cadmium(2+);3-(2-sulfido-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/2C9H15N3O2S.Cd/c2*1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h2*5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);/q;;+2/p-2 |
Clave InChI |
GRCOEYOEKVLFHW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
SMILES canónico |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
Sinónimos |
cadmium metallothionein cadmium thionein cadmium-binding peptide 1 cadmium-binding peptide 2, Nereis diversicolor cadmium-binding protein cadmium-thionein Cd thionein Cd-binding protein CD-BP protein, Nereis diversicolor MP II protein, Nereis diversicolo |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















